2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde
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Overview
Description
2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with a unique structure that includes both azetidine and pyrimidine rings. This compound has a molecular weight of 193.2 g/mol and is known for its versatility in various scientific research applications, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-methyl-6-(substituted-amino)pyrimidin-4(3H)-one with 2,4,6-trichloropyrimidine-5-carbaldehyde in refluxing acetic acid . This method yields the desired compound in high purity and is commonly used in laboratory settings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of high-purity reagents and controlled reaction environments to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidines: Another class of compounds with a fused pyrimidine ring system.
Pyrazolo[3,4-d]pyrimidines: Known for their diverse biological activities and structural similarity.
Uniqueness
2-(3-Hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde stands out due to its unique combination of azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11N3O2/c1-9(14)5-12(6-9)8-10-2-7(4-13)3-11-8/h2-4,14H,5-6H2,1H3 |
InChI Key |
YITTVFKWBCAOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=NC=C(C=N2)C=O)O |
Origin of Product |
United States |
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